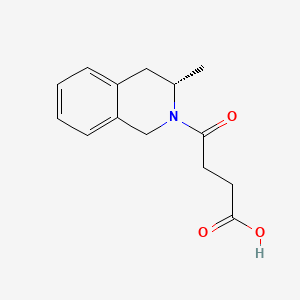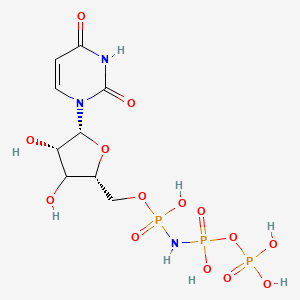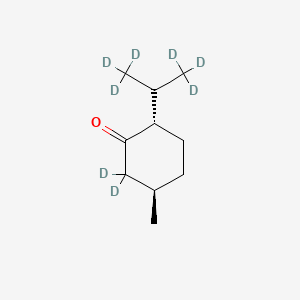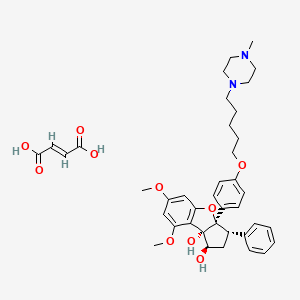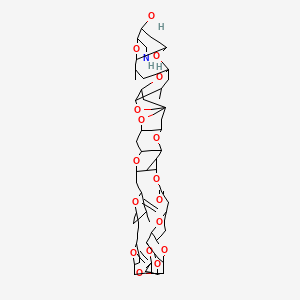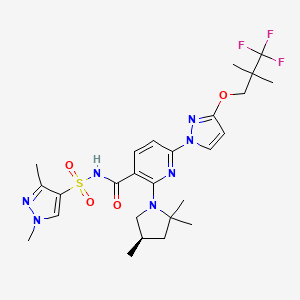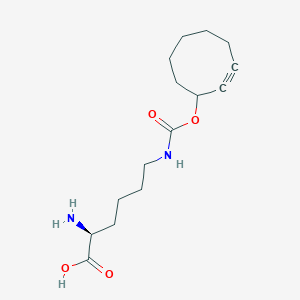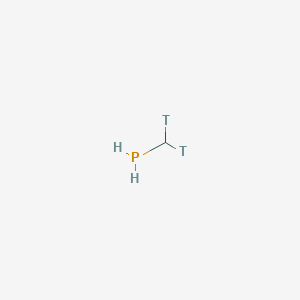
Ditritiomethylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditritiomethylphosphane is a compound that falls under the category of tertiary phosphines. Tertiary phosphines are known for their significant role in coordination chemistry and catalysis. This compound, in particular, is characterized by the presence of tritium atoms, which are isotopes of hydrogen, making it a unique compound in terms of its isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including ditritiomethylphosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the presence of tritium, a radioactive isotope.
Chemical Reactions Analysis
Types of Reactions
Ditritiomethylphosphane can undergo various types of chemical reactions, including:
Oxidation: Tertiary phosphines can be oxidized to form phosphine oxides.
Reduction: They can also participate in reduction reactions, often acting as reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the phosphine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a phosphine oxide, while reduction might produce a phosphine hydride.
Scientific Research Applications
Ditritiomethylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The isotopic labeling with tritium makes it useful in tracing studies and understanding biochemical pathways.
Industry: Used in the synthesis of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ditritiomethylphosphane involves its ability to donate electron pairs, making it a strong ligand for metal coordination. This property allows it to form stable complexes with transition metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involve coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but lacks the tritium atoms.
Triphenylphosphine: A widely used tertiary phosphine with different steric and electronic properties.
Trimethylphosphine: Another tertiary phosphine with a simpler structure.
Uniqueness
Ditritiomethylphosphane’s uniqueness lies in its isotopic composition, which provides distinct advantages in tracing and radiolabeling studies. Its reactivity and coordination properties are also influenced by the presence of tritium, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
CH5P |
|---|---|
Molecular Weight |
52.040 g/mol |
IUPAC Name |
ditritiomethylphosphane |
InChI |
InChI=1S/CH5P/c1-2/h2H2,1H3/i1T2 |
InChI Key |
SAWKFRBJGLMMES-LLCOILBOSA-N |
Isomeric SMILES |
[3H]C([3H])P |
Canonical SMILES |
CP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


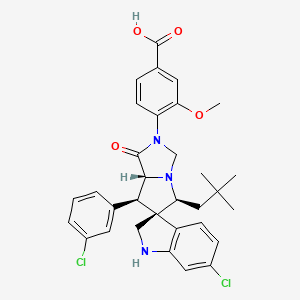

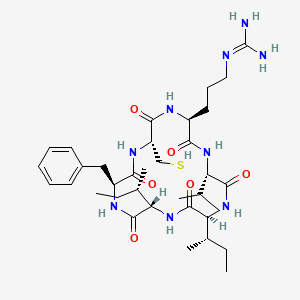
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
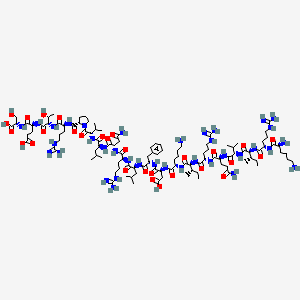
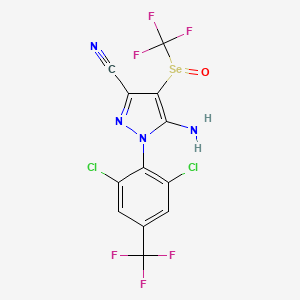
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
